molecular formula C24H20N4O5 B1676092 整合素拮抗剂 27 CAS No. 593274-97-6

整合素拮抗剂 27

货号 B1676092
CAS 编号: 593274-97-6
分子量: 444.4 g/mol
InChI 键: BJCKKLXERBMNHP-DEDYPNTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Integrin Antagonists 27 is a small molecule integrin αvβ3 antagonist with a binding affinity of 18 nM . It is considered a novel anticancer agent . It has been treated with a panel of cancer cell-lines, including breast cancer cell line MDA-MB-435, breast cancer cell lines MCF-7, mouse fibroblast NIH3T3, ovarian cancer cell line HEY, and lung cancer cell line NCI-H1975 .


Synthesis Analysis

The synthesis of antagonists capable of blocking the interaction of integrin with their cell adhesion molecule (CAM) or extra cellular matrix (ECM) ligands may represent a promising approach to treat various pathological conditions . Integrin ligands, such as RDG, LDV, or BIO1211 show high activity in vitro but rapid enzymatic hydrolysis and clearance in vivo .


Molecular Structure Analysis

Integrins are heterodimeric glycoproteins crucial to the physiology and pathology of many biological functions . They mediate immune cell trafficking, migration, and immunological synapse formation during inflammation and cancer . The recognition of the vital roles of integrins in various diseases revealed their therapeutic potential .


Chemical Reactions Analysis

Analytical TLC was carried out on 0.25 mm thick aluminium plates precoated with Merck Kieselgel F254 silica gel (VWR) and visualised by UV and aqueous alkaline potassium permanganate solution .


Physical And Chemical Properties Analysis

Integrin Antagonists 27 has a molecular weight of 444.44 and a molecular formula of C24H20N4O5 . It appears as a solid, light yellow to yellow in color . It is soluble in DMSO .

科学研究应用

癌症治疗

整合素拮抗剂在癌症治疗中发挥重要作用。它们调节对实体瘤的发生、进展和转移至关重要的细胞功能。例如,西连吉特是一种 αvβ3 和 αvβ5 整合素抑制剂,在胶质母细胞瘤的 II 期临床试验中显示出有希望的结果 (Desgrosellier & Cheresh, 2010)。类似地,αvβ3 整合素拮抗剂已被确定为治疗实体瘤和转移瘤的潜在治疗剂,突出了它们在抑制与肿瘤生长相关的血管形成中的作用 (Kerr, Slee, & Mousa, 2002).

抗血栓和抗炎应用

整合素拮抗剂在治疗上用于靶向血小板 αIIbβ3 整合素,以预防血栓并发症。它们还通过靶向淋巴细胞 α4β1 和 α4β7 整合素用于治疗多发性硬化症和炎症性肠病 (Ley, Rivera-Nieves, Sandborn, & Shattil, 2016)。这些应用展示了整合素拮抗剂在各种炎症和血栓性疾病中的广泛治疗潜力。

药物开发和设计

整合素拮抗剂激发了人们对药物开发的兴趣,重点是设计靶向多个整合素受体的分子。这种方法被视为规避潜在耐药性和促进更有效的癌症治疗的一种方式 (Sheldrake & Patterson, 2014)。RGD 含有 αvβ3 整合素拮抗剂的设计和合成,无论是单体还是多聚体形式,都是此类努力的例子,反映了整合素在病理作用中的重要作用 (Auzzas et al., 2010).

治疗和诊断用途

一些整合素拮抗剂因其作为治疗和诊断剂的双重作用而被探索。例如,αvβ3 整合素拮抗剂不仅被认为可以治疗癌症,还可以作为诊断成像剂和向实体瘤定点输送药物 (Kerr, Slee, & Mousa, 2002)。这种多方面的应用凸显了整合素拮抗剂在医学科学中的多功能性。

对血管生成和肿瘤进展的影响

整合素拮抗剂因其对血管生成和肿瘤进展的影响而受到认可。它们正在被评估在肺、皮肤、胃肠道或风湿病中的潜在作用。靶向整合素亚类,如 α4 和 β2 整合素,以及胶原结合整合素,是减轻与各种疾病相关的炎症过程的关键策略 (Vanderslice & Woodside, 2006).

分子医学中的整合素拮抗剂

整合素拮抗剂的作用延伸到分子医学,特别是在开发多功能系统方面。这些基于 RGD-整合素配体的系统已显示出解决一系列医疗条件的潜力,说明了整合素拮抗剂在各种医学应用中的适应性和治疗意义 (Auzzas et al., 2010).

安全和危害

The safety data sheet for Integrin Antagonists 27 indicates that it is intended for laboratory use and the manufacture of substances .

未来方向

Despite the great effort in the last thirty years, up to now, only seven integrin-based drugs have entered the market . Recent advances in the understanding of integrin function, ligand interaction, and signaling pathways suggest novel strategies for inhibiting integrin function that could help harness their full potential as therapeutic targets .

属性

IUPAC Name

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCKKLXERBMNHP-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Integrin Antagonists 27

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Integrin Antagonists 27
Reactant of Route 2
Integrin Antagonists 27
Reactant of Route 3
Integrin Antagonists 27
Reactant of Route 4
Integrin Antagonists 27
Reactant of Route 5
Reactant of Route 5
Integrin Antagonists 27
Reactant of Route 6
Reactant of Route 6
Integrin Antagonists 27

Citations

For This Compound
9
Citations
JC Manimala, EV Anslyn - European Journal of Organic …, 2002 - Wiley Online Library
Guanidinium‐based compounds are biologically, medicinally, and pharmaceutically vital molecules. Due to their ability to form H‐bond interactions, charge pairing, and cation‐π …
H Robinson, J Stillibrand, K Simelis… - Organic & …, 2020 - pubs.rsc.org
Iridium-catalysed catalytic, regioselective C–H borylation of β-aryl-aminopropionic acid derivatives gives access to 3,5-functionalised protected β-aryl-aminopropionic acid boronates. …
Number of citations: 2 pubs.rsc.org
L Bodero, PL Rivas, B Korsak… - Beilstein Journal of …, 2018 - beilstein-journals.org
RGD-α-amanitin and isoDGR-α-amanitin conjugates were synthesized by joining integrin ligands to α-amanitin via various linkers and spacers. The conjugates were evaluated for their …
Number of citations: 35 www.beilstein-journals.org
X Hu, Y Xue, D Liu, J Zhang, T Wang, Z Wu, W Lei - Biomaterials Advances, 2023 - Elsevier
… Effects of ATN-161 (ATN, an antagonist of integrin α 5 β 1 ) and Integrin Antagonists 27 (IA27, an antagonist of integrin α v β 3 ) on the cell morphology (b), average single-cell area (c), …
Number of citations: 3 www.sciencedirect.com
CJ Shen, S Raghavan, Z Xu, JD Baranski, X Yu… - Experimental cell …, 2011 - Elsevier
Angiogenesis is regulated by both soluble growth factors and cellular interactions with the extracellular matrix (ECM). While cell adhesion via integrins has been shown to be required …
Number of citations: 39 www.sciencedirect.com
M Schottelius, HJ Wester, JC Reubi… - Bioconjugate …, 2002 - ACS Publications
Among a variety of other factors, the clearance kinetics and routes of excretion of radiopharmaceuticals are of crucial importance for early and high tumor/background ratios and thus …
Number of citations: 127 pubs.acs.org
B Dai - 2020 - search.proquest.com
… OPN receptors integrin αvβ3 antagonist, Integrin Antagonists 27, was used to block the … of Integrin Antagonists 27 was prepared by dissolving 5 mg Integrin Antagonists 27 powder into …
Number of citations: 0 search.proquest.com
S Katsamakas, T Chatzisideri, S Thysiadis… - Future medicinal …, 2017 - Future Science
Conjugates of cytotoxic agents with RGD peptides (Arg-Gly-Asp) addressed to α ν β 3 , α 5 β 1 and α ν β 6 integrin receptors overexpressed by cancer cells, have recently gained …
Number of citations: 77 www.future-science.com
CT McVaugh - 2003 - search.proquest.com
This dissertation describes the design and synthesis of mono saccharide-based peptidomimetics for the somatostatin and neurokinin-1 receptors. The introductory chapter gives a brief …
Number of citations: 2 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。